methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thioamides, and pyrimidine derivatives. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the aromatic rings or the thiazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents on the aromatic rings or the pyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
Methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The methoxy and benzylidene groups are significant for enhancing solubility and reactivity.
Molecular Formula
- C : 24
- H : 21
- N : 2
- O : 5
- S : 1
Structural Characteristics
The compound exhibits:
- A dihydropyrimidine ring that is crucial for its biological interactions.
- Multiple methoxy groups which may enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including the compound . The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 1.4 | |
Hep3B (Liver) | 0.43 - 8.79 | |
Leukemia Cells | Not specified |
These findings indicate that the compound exhibits significant cytotoxicity against breast and liver cancer cell lines, suggesting a mechanism of action that may involve the inhibition of critical cellular pathways.
The proposed mechanism through which this compound exerts its anticancer effects includes:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, which is essential for DNA replication and repair.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the S phase, leading to apoptosis as evidenced by elevated levels of active caspase-3 .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
Other Biological Activities
Beyond anticancer properties, thiazolo-pyrimidine derivatives have been investigated for:
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Research indicates potential in reducing inflammation markers in vitro.
Study on Anticancer Efficacy
In a recent study, this compound was evaluated for its cytotoxicity against multiple cancer cell lines. The results indicated promising activity with IC50 values significantly lower than standard chemotherapeutics like etoposide.
Research on Mechanistic Insights
Another study focused on elucidating the molecular mechanisms involved in the anticancer effects of this compound. The findings suggested that it not only inhibits topoisomerase but also modulates signaling pathways associated with cell survival and apoptosis .
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl (2E)-5-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-8-10-17(29-2)11-9-16)26-22(27)19(32-24(26)25-14)13-15-6-5-7-18(12-15)30-3/h5-13,21H,1-4H3/b19-13+ |
InChI Key |
PQWQWSWFSOOKNZ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.